Cas no 1806749-81-4 (3-(Fluoromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylic acid)

3-(Fluoromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3-(Fluoromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylic acid
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- インチ: 1S/C9H7F4NO4/c1-17-5-3-14-7(18-9(11,12)13)4(2-10)6(5)8(15)16/h3H,2H2,1H3,(H,15,16)
- InChIKey: DRMYKEFXEVTYQV-UHFFFAOYSA-N
- ほほえんだ: FCC1C(=NC=C(C=1C(=O)O)OC)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 299
- トポロジー分子極性表面積: 68.6
- 疎水性パラメータ計算基準値(XlogP): 2
3-(Fluoromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029083779-1g |
3-(Fluoromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylic acid |
1806749-81-4 | 97% | 1g |
$1,445.30 | 2022-03-31 |
3-(Fluoromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylic acid 関連文献
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
3-(Fluoromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylic acidに関する追加情報
Introduction to 3-(Fluoromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylic acid (CAS No. 1806749-81-4)
3-(Fluoromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylic acid, identified by its CAS number 1806749-81-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyridine family, a heterocyclic aromatic structure that is widely recognized for its diverse biological activities and applications in drug development. The presence of multiple fluorinated and methoxy substituents in its molecular framework endows it with unique chemical properties, making it a valuable scaffold for the synthesis of novel bioactive molecules.
The structural features of 3-(Fluoromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylic acid include a pyridine core substituted with a fluoromethyl group at the C3 position, a methoxy group at the C5 position, and a trifluoromethoxy group at the C2 position. Additionally, the carboxylic acid functionality is located at the C4 position, contributing to its reactivity and potential applications in medicinal chemistry. These substituents not only enhance the compound's solubility and metabolic stability but also influence its binding affinity to biological targets, making it an attractive candidate for further exploration.
In recent years, there has been growing interest in fluorinated pyridines due to their ability to modulate pharmacokinetic properties and improve drug efficacy. The fluoromethyl group, in particular, is known for its ability to enhance metabolic stability and binding interactions with enzymes and receptors. Similarly, the methoxy and trifluoromethoxy groups contribute to the compound's lipophilicity and electronic properties, which are critical factors in drug design. These features make 3-(Fluoromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylic acid a promising candidate for the development of new therapeutic agents.
Recent research has demonstrated the potential of this compound as a building block in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against enzymes involved in cancer metabolism and inflammation. The fluoromethyl group has been particularly effective in enhancing the potency of these inhibitors by improving their binding affinity to target proteins. Additionally, the presence of multiple fluorinated and methoxy substituents allows for further functionalization, enabling the creation of libraries of compounds with tailored biological activities.
The pharmaceutical industry has been increasingly leveraging fluorinated pyridines in drug discovery due to their favorable pharmacokinetic profiles. The ability of these compounds to cross cell membranes efficiently while maintaining stability in biological environments makes them ideal candidates for oral administration. Furthermore, fluorination can enhance the metabolic stability of drug candidates by preventing rapid degradation by enzymes such as cytochrome P450 oxidases. This property is particularly important for drugs that require prolonged half-lives to achieve therapeutic effects.
In addition to its applications in oncology, 3-(Fluoromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylic acid has shown promise in other therapeutic areas, including neurology and infectious diseases. Researchers have explored its potential as a precursor for synthesizing novel antiviral agents, where the fluorinated moieties play a crucial role in inhibiting viral replication. Similarly, derivatives of this compound have been investigated for their ability to modulate neurotransmitter systems, offering potential treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease.
The synthetic chemistry of 3-(Fluoromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylic acid presents both challenges and opportunities. The presence of multiple reactive sites requires careful consideration during synthesis to ensure high yields and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce fluorinated groups efficiently. Additionally, computational methods are being utilized to predict optimal reaction conditions and minimize unwanted side products.
The development of new synthetic methodologies is essential for maximizing the utility of this compound in drug discovery programs. Researchers are exploring innovative approaches to streamline synthetic routes while maintaining high selectivity and scalability. These efforts are crucial for translating laboratory discoveries into viable clinical candidates that can improve patient outcomes.
As our understanding of biological systems continues to evolve, so does our ability to design molecules that interact selectively with disease-causing targets. 3-(Fluoromethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylic acid exemplifies how structural modifications can lead to novel therapeutic agents with improved efficacy and safety profiles. By leveraging cutting-edge synthetic chemistry and computational biology tools, researchers are paving the way for next-generation drugs that address unmet medical needs.
The future prospects for this compound are promising, with ongoing research focused on expanding its chemical space through structural diversification. By incorporating additional functional groups or exploring different substitution patterns on the pyridine core, scientists aim to uncover new bioactivities that could lead to breakthroughs in various therapeutic areas. Collaborative efforts between academia and industry are essential for accelerating these discoveries and bringing innovative treatments to patients worldwide.
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